Trisulfur

Description

Propriétés

Numéro CAS |

12597-03-4 |

|---|---|

Formule moléculaire |

S3 |

Poids moléculaire |

96.2 g/mol |

Nom IUPAC |

bis(sulfanylidene)-λ4-sulfane |

InChI |

InChI=1S/S3/c1-3-2 |

Clé InChI |

NVSDADJBGGUCLP-UHFFFAOYSA-N |

SMILES |

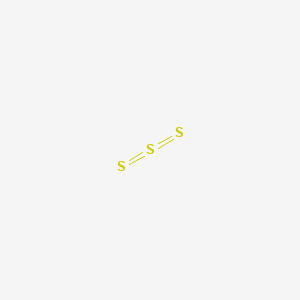

S=S=S |

SMILES canonique |

S=S=S |

Autres numéros CAS |

12597-03-4 |

Origine du produit |

United States |

Foundational & Exploratory

The Electronic Structure of Trisulfur (S₃): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisulfur (S₃), a cherry-red allotrope of sulfur, is a molecule of significant interest due to its unique electronic structure and reactivity.[1] As an isoelectronic analog of ozone, its bent geometry and complex bonding present a fascinating case study in theoretical and experimental chemistry. This guide provides an in-depth technical overview of the electronic structure of the S₃ molecule, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the interplay between theory and experiment. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who may encounter or wish to study this intriguing molecule.

Molecular Geometry and Bonding

The this compound molecule adopts a bent, C₂ᵥ symmetric structure in its ground electronic state.[2] This geometry is a result of complex electronic interactions that deviate from a simple Lewis structure representation. While often depicted with double bonds, the actual bonding is more nuanced, involving significant electron delocalization across the three sulfur atoms. The experimentally determined and theoretically calculated geometric parameters are summarized in Table 1. The S-S bond length is intermediate between a typical S-S single bond (~208 pm) and S=S double bond (~188 pm), suggesting a bond order between one and two.

Table 1: Molecular Geometry of this compound (S₃)

| Parameter | Experimental Value | Theoretical (CCSD(T)) Value |

| S-S Bond Length | 191.70 ± 0.01 pm[2] | 191.6 pm |

| S-S-S Bond Angle | 117.36° ± 0.006°[2] | 116.8° |

Note: Theoretical values are representative of high-level ab initio calculations.

Electronic States and Spectroscopic Properties

The characteristic cherry-red color of this compound arises from a strong absorption in the visible region of the electromagnetic spectrum.[1] The electronic properties of S₃ have been elucidated through a combination of spectroscopic experiments and high-level quantum chemical calculations.

Ground Electronic State

The ground electronic state of S₃ is a singlet state, designated as ¹A₁. It is a diamagnetic molecule, consistent with a closed-shell electronic configuration.

Excited Electronic States and UV-Visible Absorption

The most prominent feature in the electronic spectrum of S₃ is a broad absorption band with a maximum around 425 nm.[1] This absorption corresponds to an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). More detailed computational studies have identified several low-lying excited states that contribute to its absorption profile.

Table 2: Electronic Transitions and Spectroscopic Data for S₃

| Transition | Wavelength (nm) | Oscillator Strength (Calculated) |

| X¹A₁ → ¹B₂ | ~425 | Strong |

| X¹A₁ → ¹A₂ | Weak, Forbidden | Low |

| X¹A₁ → ¹B₁ | Higher Energy | Moderate |

Vibrational Spectroscopy

The vibrational modes of the S₃ molecule have been characterized by resonance Raman and infrared spectroscopy, often in cryogenic matrices. These experimental findings are well-supported by ab initio calculations. The fundamental vibrational frequencies are crucial for understanding the molecule's potential energy surface and thermodynamic properties.

Table 3: Vibrational Frequencies of this compound (³²S₃)

| Mode | Symmetry | Description | Experimental (Raman) Frequency (cm⁻¹) | Theoretical (ab initio) Frequency (cm⁻¹) |

| ν₁ | a₁ | Symmetric Stretch | 588 | 589 |

| ν₂ | a₁ | Bending | 285 | 286 |

| ν₃ | b₂ | Asymmetric Stretch | 675 | 678 |

Molecular Orbital Theory

A deeper understanding of the electronic structure of S₃ is provided by molecular orbital (MO) theory. The 18 valence electrons of the three sulfur atoms (3s²3p⁴) occupy a set of molecular orbitals derived from the atomic 3s and 3p orbitals. The bent geometry of S₃ leads to a specific ordering and symmetry of these MOs.

The bonding in S₃ can be described as a three-center, four-electron (3c-4e) π system, similar to ozone, superimposed on a framework of σ bonds. The highest occupied molecular orbital (HOMO) is of b₂ symmetry, and the lowest unoccupied molecular orbital (LUMO) is of a₂ symmetry. The visible absorption band corresponds to the HOMO → LUMO transition.

Experimental and Computational Methodologies

The characterization of the electronic structure of the transient S₃ molecule relies on a synergistic approach combining advanced experimental techniques and high-level computational methods.

Experimental Protocols

Matrix Isolation Spectroscopy:

A common technique for studying reactive species like S₃ is matrix isolation spectroscopy.

-

Sample Preparation: A gaseous mixture of a sulfur source (e.g., vaporized elemental sulfur or a precursor like OCS) and a large excess of an inert gas (e.g., argon or neon) is prepared.

-

Deposition: This gas mixture is slowly deposited onto a cryogenic window (typically at temperatures below 20 K) under high vacuum.

-

Spectroscopic Analysis: The trapped, isolated S₃ molecules are then interrogated using various spectroscopic methods, such as UV-Vis absorption, infrared, or Raman spectroscopy.

References

Spectroscopic Profile of the Trisulfur Radical Anion (S₃⁻): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trisulfur radical anion, S₃⁻, is a paramount species in various chemical and biological systems, recognized for its distinctive blue color in ultramarine pigments and its role in sulfur chemistry.[1][2] Its high reactivity and involvement in redox processes make it a subject of significant interest in fields ranging from materials science to geochemistry.[1] This guide provides a comprehensive overview of the spectroscopic properties of the S₃⁻ radical anion, detailing the experimental protocols for its characterization and presenting key quantitative data for reference.

Spectroscopic Data Summary

The spectroscopic characterization of the S₃⁻ radical anion provides a unique fingerprint for its identification and quantification. The key data from electronic absorption, resonance Raman, electron paramagnetic resonance, and photoelectron spectroscopy are summarized below.

Table 1: Electronic Absorption Spectroscopy Data for S₃⁻

| Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) | Solvent/Medium | Reference |

| ~610-620 nm | ~10,000 M-1cm-1 | Hexamethylphosphoramide (HMPA) | [3] |

| ~590-610 nm | Not specified | Sodalite Cages | [4] |

| ~550-700 nm | Not specified | Dimethylformamide (DMF) |

The strong absorption in the 590-620 nm range is responsible for the characteristic deep blue color of solutions containing the S₃⁻ radical anion.[1]

Table 2: Resonance Raman Spectroscopy Data for S₃⁻

| Vibrational Mode | Wavenumber (cm-1) | Description | Reference |

| ν₁ | ~531-550 | Symmetric S-S stretch | |

| ν₂ | ~260 | Bending mode | [1] |

| ν₃ | Not specified in results | Asymmetric S-S stretch | |

| Overtones | 1090–3300 | Strong overtones and combination bands | [4] |

The resonance Raman spectrum of S₃⁻ is characterized by a strong fundamental symmetric stretching frequency and a series of intense overtones, a distinctive feature that aids in its identification.[4]

Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data for S₃⁻

| Parameter | Value | Description | Reference |

| g-value (isotropic) | ~2.029 - 2.039 | Characterizes the magnetic moment of the unpaired electron | [5] |

Table 4: Photoelectron Spectroscopy Data for S₃⁻

| Parameter | Value | Description | Reference |

| Electron Affinity | 2.6330(9) eV | Energy released when an electron is added to a neutral S₃ molecule | [1] |

| Bending Mode (ν₂) | 260(2) cm-1 | Vibrational frequency of the bending mode in the neutral S₃ molecule | [1] |

Experimental Protocols

The generation and subsequent spectroscopic analysis of the S₃⁻ radical anion require specific experimental conditions. Below are detailed methodologies for its preparation and characterization using various spectroscopic techniques.

Generation of the S₃⁻ Radical Anion

The S₃⁻ radical anion is typically generated in solution from alkali metal polysulfides or by the reaction of elemental sulfur with a suitable base.

Method 1: From Alkali Polysulfides in an Aprotic Solvent

-

Materials : Anhydrous alkali polysulfide (e.g., Na₂S₃, K₂S₃), anhydrous aprotic solvent with high donor capacity (e.g., Hexamethylphosphoramide - HMPA, or Dimethylformamide - DMF).

-

Procedure :

-

Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, dissolve the alkali polysulfide in the anhydrous aprotic solvent.[5]

-

The formation of the S₃⁻ radical anion is indicated by the appearance of a deep blue color.

-

The concentration of S₃⁻ can be controlled by the initial concentration of the polysulfide.

-

Method 2: From Elemental Sulfur and a Base

-

Materials : Elemental sulfur (S₈), a strong base (e.g., potassium hydroxide (B78521) - KOH, sodium tert-butoxide), and an aprotic solvent (e.g., DMF).

-

Procedure :

-

In a reaction vessel under an inert atmosphere, dissolve elemental sulfur in the aprotic solvent.

-

Add the base to the solution. The reaction between sulfur and the base will generate the S₃⁻ radical anion, again indicated by a blue coloration.

-

Spectroscopic Characterization

1. Electronic Absorption (UV-Vis) Spectroscopy

-

Instrumentation : A standard dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : The blue solution containing the S₃⁻ radical anion is transferred to a quartz cuvette of known path length (typically 1 cm) under an inert atmosphere.

-

Data Acquisition : The absorption spectrum is recorded over a wavelength range of approximately 300-800 nm. The spectrum of the pure solvent is used as a baseline. The wavelength of maximum absorbance (λmax) and the absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration of S₃⁻ is known.

2. Resonance Raman Spectroscopy

-

Instrumentation : A Raman spectrometer equipped with a laser excitation source with a wavelength that falls within the electronic absorption band of S₃⁻ (e.g., a laser line in the orange-red region, ~600 nm, is ideal for resonance enhancement).

-

Sample Preparation : The S₃⁻ solution is placed in a sealed capillary tube or a specialized air-tight cell.

-

Data Acquisition : The sample is irradiated with the laser, and the scattered light is collected and analyzed. The Raman spectrum will show a strong signal for the symmetric stretching mode (ν₁) and its overtones due to the resonance enhancement effect.

3. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Instrumentation : An X-band EPR spectrometer.

-

Sample Preparation : A small aliquot of the S₃⁻ solution is transferred into a standard EPR tube and flash-frozen in liquid nitrogen to obtain a glassy matrix.

-

Data Acquisition : The EPR spectrum is recorded at cryogenic temperatures. The spectrum will exhibit a signal from which the isotropic g-value can be determined, confirming the presence of a radical species.

4. Photoelectron Spectroscopy

-

Instrumentation : A high-resolution photoelectron spectrometer with a cryogenic ion source and a velocity-map imaging detector.

-

Sample Generation : The S₃⁻ anions are generated in the gas phase, for instance, by a discharge source containing a sulfur compound. The anions are then cryogenically cooled to reduce thermal broadening of the spectral features.

-

Data Acquisition : The cooled S₃⁻ anions are irradiated with a tunable laser. The kinetic energy of the photodetached electrons is measured as a function of the laser wavelength. This allows for the determination of the electron affinity of S₃ and the vibrational frequencies of the neutral S₃ molecule.[1]

Visualizing the Workflow

The generation and characterization of the S₃⁻ radical anion can be visualized as a logical workflow.

Caption: Workflow for the generation and spectroscopic analysis of the S₃⁻ radical anion.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Solution-phase synthesis and characterization of alkaline earth polysulfides as colloidal nanocrystals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Structures and Spectroscopic Properties of Polysulfide Radical Anions: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Trisulfur (S3) Allotropes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trisulfur (S₃), a key species in high-temperature sulfur vapor and various geochemical and atmospheric processes, exists in multiple isomeric forms, known as allotropes. Understanding the thermodynamic stability of these allotropes is crucial for predicting their behavior, reactivity, and potential roles in chemical systems, from industrial applications to biological contexts involving reactive sulfur species. This technical guide provides a comprehensive overview of the thermodynamic stability of S₃ allotropes, focusing on data derived from high-level computational chemistry. It includes a summary of quantitative thermodynamic data, detailed experimental and computational protocols for their determination, and graphical representations of key concepts and workflows.

Introduction to this compound (S₃)

While elemental sulfur is most commonly encountered as the stable eight-membered ring (S₈) at ambient conditions, smaller sulfur clusters become significant under specific energetic conditions. This compound, or S₃, is a prominent component of sulfur vapor at temperatures above 700°C and low pressures. It is also recognized for its role as a potent chromophore; for instance, the this compound radical anion (S₃⁻) is responsible for the deep blue color of the mineral lazurite (B1171647) (lapis lazuli). The neutral S₃ molecule, analogous to ozone (O₃), is highly reactive and its stability is a subject of significant theoretical and experimental interest. Its potential involvement in atmospheric sulfur chemistry and as a transient species in biological systems containing reactive sulfur species makes its fundamental thermodynamic properties relevant to a broad scientific audience.

Core Principles of Thermodynamic Stability

The thermodynamic stability of a chemical species is determined by its Gibbs free energy (G). A system naturally proceeds towards a state of lower Gibbs free energy. The change in Gibbs free energy (ΔG) for a process or the standard Gibbs free energy of formation (ΔfG°) for a compound dictates its spontaneity and relative stability. The Gibbs free energy combines two critical thermodynamic factors: enthalpy (H) and entropy (S).

-

Enthalpy (H): Represents the total heat content of a system. The standard enthalpy of formation (ΔfH°) is the heat change when one mole of a compound is formed from its elements in their standard states. An exothermic formation (negative ΔfH°) contributes favorably to stability.

-

Entropy (S): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is thermodynamically favorable.

-

Gibbs Free Energy (G): Defined by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS , where T is the absolute temperature. A negative ΔG indicates a spontaneous process or a more stable state.

For allotropes, the relative stability is determined by comparing their standard Gibbs free energies of formation. The allotrope with the lowest (most negative) ΔfG° is the most thermodynamically stable under the given conditions.

Allotropes and Thermodynamic Data of this compound

Computational studies have been paramount in elucidating the structures and relative energies of S₃ allotropes. The two primary isomers investigated are:

-

Open-chain S₃ (C₂ᵥ symmetry): This bent molecule, often called thiozone, is analogous in structure to ozone. It is widely accepted as the electronic ground state.

-

Cyclic S₃ (D₃ₕ symmetry): An equilateral triangle structure. This isomer is a higher-energy, less stable form of this compound.

High-level ab initio calculations have consistently shown the open-chain C₂ᵥ isomer to be the most stable allotrope. The cyclic D₃ₕ structure represents a local minimum on the potential energy surface but is significantly higher in energy.

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic parameters for the most stable S₃ allotrope (open-chain, C₂ᵥ) calculated using high-level computational methods.[1]

| Parameter | Symbol | Value | Computational Method | Reference |

| Standard Enthalpy of Formation (298.15 K) | ΔfH°₂₉₈ | 134.7 ± 4.2 kJ/mol | G3/CBS-QB3 | Denis P.A. et al. |

| Standard Entropy (298.15 K) | S°₂₉₈ | 285.8 J/(mol·K) | G3/CBS-QB3 | Denis P.A. et al. |

| Heat Capacity at Constant Pressure (298.15 K) | Cₚ | 43.1 J/(mol·K) | G3/CBS-QB3 | Denis P.A. et al. |

| Relative Energy of Cyclic (D₃ₕ) vs. Open-chain (C₂ᵥ) | ΔE | ~96 kJ/mol higher | MRCI | Peterson K.A. et al. |

Note: The relative energy of the cyclic isomer is sourced from studies focusing on electronic states and may vary slightly depending on the level of theory used.[2]

Methodologies for Stability Determination

The characterization of highly reactive and transient species like S₃ requires a synergistic approach combining advanced computational modeling and specialized experimental techniques.

Computational Protocols

Ab initio (first-principles) quantum chemical calculations are the primary tool for determining the thermodynamic properties of S₃ allotropes. A typical high-level computational workflow involves several key steps:

-

Structure Prediction: Initial candidate structures for S₃ isomers (e.g., open-chain and cyclic) are generated. For more complex systems, evolutionary algorithms can be used to explore the potential energy surface and find stable structures.

-

Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional like B3LYP or a high-level wave function theory method like Møller–Plesset perturbation theory (MP2). A large basis set (e.g., aug-cc-pVTZ) is essential for accurate results with sulfur-containing compounds.

-

Frequency Analysis: Vibrational frequency calculations are performed at the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

High-Accuracy Energy Calculation: To obtain highly accurate relative energies and enthalpies of formation, single-point energy calculations are performed using more sophisticated and computationally expensive methods. These include composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS-QB3), or coupled-cluster methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations).[1][2] The final enthalpy of formation is often calculated using atomization or isodesmic reaction schemes.

Experimental Protocols

Direct experimental measurement of neutral S₃ is challenging due to its high reactivity and instability at ambient temperatures. Most experimental data comes from high-temperature gas-phase studies or matrix isolation techniques.

-

High-Temperature Mass Spectrometry:

-

Protocol: Sulfur vapor is generated by heating elemental sulfur in a Knudsen cell (an effusion cell) to temperatures between 700-1000°C. The effusing vapor, containing a mixture of Sₙ species, is then ionized (typically by electron impact) and analyzed by a mass spectrometer. The relative ion intensities corresponding to S₃⁺ are measured as a function of temperature to derive thermodynamic properties like enthalpy of formation.

-

-

UV-Visible Spectroscopy:

-

Protocol: S₃ has a known strong absorption band in the visible spectrum.[2] To observe this, sulfur vapor can be generated in a high-temperature, long-path-length optical cell. The absorption spectrum is recorded using a UV-Vis spectrophotometer. The intensity of the absorption feature attributed to S₃ (around 395 nm) can be used to determine its concentration under different conditions.

-

-

Matrix Isolation Spectroscopy:

-

Protocol: To study the structure of S₃, it can be trapped in an inert solid matrix at cryogenic temperatures. Sulfur vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cold window (typically at ~10-20 K). This traps individual S₃ molecules, preventing them from reacting. The trapped species can then be studied using various spectroscopic techniques, such as FTIR, Raman, or UV-Vis spectroscopy, to obtain structural and vibrational information without interference from other sulfur allotropes.

-

Conclusion and Relevance

The thermodynamic landscape of this compound is dominated by the open-chain C₂ᵥ allotrope (thiozone), which is significantly more stable than its cyclic D₃ₕ counterpart. This stability profile has been rigorously established through high-level ab initio computational methods and corroborated by spectroscopic evidence from high-temperature gas-phase experiments. For researchers in materials science, atmospheric chemistry, and drug development, this fundamental knowledge is critical. The high reactivity and defined electronic structure of S₃ make it a model system for understanding bonding in second-row elements. Furthermore, as reactive sulfur species are increasingly recognized for their roles in biological signaling and oxidative stress, a thorough understanding of the thermodynamics of simple sulfur clusters like S₃ provides a foundational basis for exploring their potential transient existence and reactivity in more complex biological milieus.

References

A Technical Guide to the Synthesis and Isolation of the Trisulfur (S₃) Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trisulfur molecule (S₃), a reactive allotrope of sulfur, presents both a significant challenge and an opportunity in various scientific fields. Its transient nature under ambient conditions necessitates specialized techniques for its synthesis and isolation. This technical guide provides an in-depth overview of the primary methods for generating and isolating the neutral S₃ molecule, with a focus on the matrix isolation technique. Detailed experimental protocols, quantitative data, and spectroscopic characterization are presented to equip researchers with the necessary knowledge to work with this intriguing molecule.

Introduction

This compound (S₃), also known as thiozone, is a cherry-red, bent molecule analogous to ozone (O₃). It is a key species in sulfur vapor at elevated temperatures and is implicated in various chemical processes.[1] However, its high reactivity and tendency to revert to more stable sulfur allotropes, such as cyclooctasulfur (S₈), make its isolation and study under ordinary conditions exceptionally difficult. The development of advanced spectroscopic and cryogenic techniques has enabled the characterization of S₃, revealing its unique bonding and structural properties. This guide focuses on the practical aspects of S₃ synthesis and isolation, providing a technical resource for researchers interested in its chemistry.

Methods for the Synthesis of this compound (S₃)

The generation of neutral S₃ primarily relies on gas-phase methods where the molecule is formed at low concentrations and can be subsequently trapped and studied. The most effective techniques to date involve the vaporization of elemental sulfur and the photolysis or microwave discharge of sulfur-containing precursors.

Generation from Sulfur Vapor

Heating elemental sulfur to high temperatures produces a complex vapor composed of various sulfur allotropes, including S₂, S₃, S₄, and larger rings. The relative abundance of S₃ in the vapor is dependent on both temperature and pressure.

Experimental Protocol: Generation of S₃ in Sulfur Vapor

A detailed experimental protocol for generating S₃ in sulfur vapor for subsequent analysis, such as mass spectrometry, is outlined below.

Apparatus:

-

High-temperature furnace

-

Quartz tube

-

Mass spectrometer with a direct inlet system

-

Thermocouple

Procedure:

-

Place a small quantity of high-purity elemental sulfur into a quartz tube.

-

Heat the tube in a furnace to a temperature above 440 °C (713 K). At this temperature and a pressure of 1333 Pa, sulfur vapor contains approximately 10% S₃.[1]

-

The temperature can be increased to above 1200 °C, where S₃ becomes the second most abundant molecule in the vapor after S₂.[2]

-

Directly introduce the sulfur vapor into the ionization chamber of a mass spectrometer for analysis.

Quantitative Data:

The equilibrium composition of sulfur vapor at various temperatures has been studied extensively. The table below summarizes the partial pressures of different sulfur allotropes at two relevant temperatures.

| Temperature (°C) | Total Pressure (Pa) | S₂ (%) | S₃ (%) | S₄ (%) | S₅ (%) | S₆ (%) | S₇ (%) | S₈ (%) |

| 440 | 1333 | ~30 | ~10 | ~5 | ~10 | ~20 | ~15 | ~10 |

| 700 | 101325 | ~65 | ~20 | ~5 | <5 | <5 | <5 | <5 |

Note: The exact composition can vary with pressure and heating rate. Data is compiled from various sources studying sulfur vapor equilibrium.

Photolysis of Sulfur Chlorides

Photolysis of sulfur-containing precursors, such as disulfur (B1233692) dichloride (S₂Cl₂) or this compound dichloride (S₃Cl₂), in an inert matrix at cryogenic temperatures can yield S₃.

Experimental Protocol: Photolysis of S₂Cl₂ for S₃ Generation (within a Matrix)

This method is typically performed in conjunction with matrix isolation for immediate trapping and analysis of the generated S₃.

Apparatus:

-

Cryostat with a cold window (e.g., CsI)

-

High-vacuum system

-

Gas deposition system

-

UV light source (e.g., mercury arc lamp or excimer laser)

-

Spectrometer (FTIR, UV-Vis, or Raman)

Procedure:

-

Prepare a gaseous mixture of S₂Cl₂ highly diluted in an inert gas (e.g., Argon, 1:1000 ratio).

-

Deposit the mixture onto a cold window (typically 10-20 K) within the cryostat under high vacuum.

-

Irradiate the resulting matrix with UV light. The specific wavelength and duration of photolysis will need to be optimized based on the precursor and desired yield.

-

Monitor the formation of S₃ and other photoproducts in situ using the desired spectroscopic technique.

Microwave Discharge of Sulfur-Containing Precursors

Passing a mixture of a sulfur-containing precursor, such as sulfur dioxide (SO₂) or carbon disulfide (CS₂), and an inert gas through a microwave discharge can generate S₃. This method is also coupled with matrix isolation.

Experimental Protocol: Microwave Discharge of SO₂ for S₃ Generation (within a Matrix)

Apparatus:

-

Microwave discharge source

-

Cryostat with a cold window

-

High-vacuum system

-

Gas deposition system

-

Spectrometer (FTIR, UV-Vis, or Raman)

Procedure:

-

Prepare a dilute gaseous mixture of SO₂ in an inert gas (e.g., Argon, 1:1000 ratio).

-

Pass the gas mixture through a microwave discharge cavity to generate sulfur atoms and SO radicals.

-

The reactive species are then co-deposited with excess argon onto the cold window of the cryostat.

-

S₃ is formed on the cold surface through the reaction of sulfur atoms and S₂ molecules, which are also formed in the discharge.

-

Analyze the matrix-isolated products spectroscopically.

Isolation of this compound (S₃) by Matrix Isolation

Due to its high reactivity, the most effective method for isolating and studying the neutral S₃ molecule is matrix isolation.[3] This technique involves trapping the molecule of interest in a rigid, inert matrix at cryogenic temperatures (typically 4-20 K). The inert environment prevents the S₃ molecules from reacting with each other, allowing for detailed spectroscopic characterization.

Experimental Workflow: Matrix Isolation of S₃

The general workflow for the matrix isolation of S₃, regardless of the generation method, is depicted in the following diagram.

Caption: General workflow for the generation, matrix isolation, and spectroscopic analysis of the S₃ molecule.

Detailed Protocol: Matrix Isolation of S₃ from Sulfur Vapor

Apparatus:

-

Cryostat equipped with a CsI or BaF₂ window

-

High-vacuum shroud

-

Effusion cell (Knudsen cell) for sulfur vaporization

-

Inert gas (Argon or Nitrogen) inlet with a precision leak valve

-

Temperature controller for the effusion cell and the cold window

-

Spectrometer (FTIR, UV-Vis, or Raman) aligned with the cryostat windows

Procedure:

-

Preparation:

-

Load the effusion cell with high-purity elemental sulfur.

-

Assemble the cryostat and evacuate the system to a high vacuum (< 10⁻⁶ mbar).

-

Cool the sample window to the desired deposition temperature (e.g., 15 K for Argon).

-

-

Deposition:

-

Heat the effusion cell to a temperature sufficient to generate a stable flux of sulfur vapor (e.g., 120-150 °C). At these temperatures, the vapor consists mainly of S₈, S₇, and S₆ rings.

-

To generate S₃, the sulfur vapor must be passed through a high-temperature zone (a "cracker") before reaching the cold window. This can be achieved by having a hotter section in the effusion cell nozzle, heated to > 600 °C.

-

Simultaneously, introduce a controlled flow of the matrix gas (e.g., Argon) through the leak valve. The ratio of matrix gas to sulfur vapor should be high (e.g., > 1000:1) to ensure proper isolation.

-

The sulfur vapor and matrix gas co-condense on the cold window, forming the matrix. The deposition rate should be slow to ensure a clear and uniform matrix.

-

-

Analysis:

-

After a sufficient amount of matrix has been deposited, stop the gas flows and cool the effusion cell.

-

Record the spectra (IR, UV-Vis, Raman) of the matrix-isolated species. The S₃ molecule can be identified by its characteristic absorption bands.

-

Spectroscopic Characterization of S₃

Spectroscopy is the primary tool for identifying and characterizing matrix-isolated S₃.

Quantitative Spectroscopic Data:

The following table summarizes the key spectroscopic features of the S₃ molecule in an argon matrix.

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| UV-Visible Absorption | ~420 nm | Strong, broad absorption (responsible for the cherry-red color) |

| Raman Spectroscopy | ~585 cm⁻¹ | ν₁ (symmetric stretch) |

| ~255 cm⁻¹ | ν₂ (bending) | |

| ~675 cm⁻¹ | ν₃ (asymmetric stretch) | |

| Infrared (IR) Spectroscopy | ~675 cm⁻¹ | ν₃ (asymmetric stretch) |

Note: The exact positions of the absorption bands can vary slightly depending on the matrix material and the deposition conditions.

The this compound Radical Anion (S₃⁻)

The this compound radical anion (S₃⁻) is a related and more stable species that is responsible for the intense blue color of the mineral lapis lazuli and ultramarine pigments. It can be generated in solution, for example, by dissolving alkali polysulfides in aprotic polar solvents like dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA). While more stable than neutral S₃, there are currently no well-established, high-yield methods for the conversion of the S₃⁻ radical anion to the neutral S₃ molecule for subsequent isolation. Therefore, its synthesis is not a primary route for obtaining neutral S₃.

Logical Relationships in S₃ Chemistry

The following diagram illustrates the relationships between the different forms of sulfur and the pathways to generate S₃.

Caption: Key species and transformation pathways in the synthesis and isolation of the S₃ molecule.

Conclusion

The synthesis and isolation of the neutral this compound (S₃) molecule are challenging due to its inherent instability. The most successful approach to date is the generation of S₃ in the gas phase, either by heating elemental sulfur or by photolysis/discharge of sulfur-containing precursors, followed by trapping in an inert matrix at cryogenic temperatures. This matrix isolation technique allows for the stabilization and detailed spectroscopic characterization of S₃. While the more stable S₃⁻ radical anion is readily synthesized, its conversion to neutral S₃ is not a currently viable preparative route. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully generate, isolate, and study the elusive and chemically significant S₃ molecule. Further research into stabilizing S₃ at higher temperatures or in different environments could open new avenues for its application in materials science and synthetic chemistry.

References

An In-depth Technical Guide to Trisulfur Bonding and Molecular Geometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of trisulfur bonding and the resulting molecular geometries. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the structural and electronic properties of various this compound species, summarizing key quantitative data, and outlining relevant experimental methodologies.

The Nature of this compound Bonding

The this compound unit, composed of three covalently linked sulfur atoms, is a recurring motif in a variety of chemical species, from the neutral this compound molecule (S₃) to its anionic and organic derivatives. The bonding within this unit is nuanced, extending beyond simple single or double bond representations and often involving delocalized electrons and unconventional bonding arrangements.

This compound (S₃): An Ozone Analogue

The neutral this compound molecule, also known as thiozone, is a cherry-red gas and a significant allotrope of sulfur, particularly in the vapor phase at elevated temperatures.[1][2] Structurally, S₃ is analogous to ozone (O₃), adopting a bent molecular geometry with C₂v symmetry.[1][2] While often depicted with S=S double bonds, the actual bonding is more complex, involving delocalized π-electrons across the three sulfur atoms. The S-S bond length is intermediate between that of a typical S-S single bond (around 205 pm) and an S=S double bond (around 189 pm), indicating a bond order between one and two.[1]

The this compound Radical Anion (S₃⁻): A Stable Radical

The this compound radical anion (S₃⁻) is a remarkably stable radical species, responsible for the intense blue color of the mineral lazurite (B1171647) and the pigment ultramarine.[2] This radical anion is of significant interest in geochemistry as it is believed to play a role in the hydrothermal transport of precious metals such as gold and platinum.[3][4] Computationally, the S₃⁻ radical anion also possesses a bent molecular geometry.

The Trisulfide Dianion (S₃²⁻): A Polysulfide Building Block

The trisulfide dianion (S₃²⁻) is a member of the polysulfide series and is found in various inorganic salts. It consists of a chain of three sulfur atoms with a negative two charge. The bonding within the S₃²⁻ anion is characterized by S-S single bonds, resulting in a bent structure.[1][5]

Organic Trisulfides: A Functional Group in Natural Products and Pharmaceuticals

The trisulfide functional group (R-S-S-S-R') is present in a variety of natural products, including those found in garlic and other Allium species, and is increasingly being incorporated into pharmaceutical compounds.[6][7] The presence of the trisulfide linkage can significantly influence the biological activity of a molecule. The geometry around the this compound unit in organic trisulfides is typically a non-planar chain.

Molecular Geometry of this compound Species

The geometry of molecules containing the this compound unit is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and the specific electronic structure of each species. A summary of the key geometric parameters for various this compound species is presented in the tables below.

Data Presentation

Table 1: Molecular Geometry of Inorganic this compound Species

| Species | Formula | Molecular Geometry | S-S Bond Length (pm) | S-S-S Bond Angle (°) |

| This compound | S₃ | Bent (C₂v symmetry) | 191.70 ± 0.01[1][2] | 117.36 ± 0.006[1][2] |

| This compound Radical Anion | S₃⁻ | Bent | ~198.4 (calculated)[6] | ~115.7 (calculated)[6] |

| Trisulfide Dianion | S₃²⁻ | Bent | ~205 (in SrS₃)[5] | ~107.88 (in SrS₃)[5] |

Table 2: Spectroscopic Data for Inorganic this compound Species

| Species | Technique | Wavelength/Wavenumber | Assignment |

| This compound (S₃) | UV-Vis Absorption | 425 nm[1] | Electronic transition |

| This compound Radical Anion (S₃⁻) | UV-Vis Absorption | 610-620 nm[2] | C²A₂ ← X²B₁ electronic transition |

| This compound Radical Anion (S₃⁻) | Raman Spectroscopy | 549 cm⁻¹[2] | Symmetric stretch |

| This compound Radical Anion (S₃⁻) | Raman Spectroscopy | 585 cm⁻¹[2] | Asymmetric stretch |

| This compound Radical Anion (S₃⁻) | Raman Spectroscopy | 259 cm⁻¹[2] | Bending mode |

| This compound Radical Anion (S₃⁻) | Infrared Absorption | 580 cm⁻¹[2] | Vibrational mode |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of all this compound species are highly specific and often require specialized equipment. Below are representative methodologies for the synthesis of organic trisulfides and the characterization of the this compound radical anion by Raman spectroscopy.

Synthesis of Unsymmetrical Organic Trisulfides

A common method for the synthesis of unsymmetrical trisulfides involves the use of a sulfur-transfer reagent. One such approach utilizes 9-fluorenylmethyl (Fm) disulfide precursors.[2]

Materials:

-

9-fluorenylmethyl (Fm) disulfide derivative (RSSFm)

-

Sulfur-based electrophile (e.g., S-succinimide or benzothiazole (B30560) disulfide derivative, R'SLG)

-

Organic solvent (e.g., dichloromethane, DCM)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

Procedure:

-

Dissolve the Fm-disulfide derivative (1 equivalent) in the appropriate organic solvent.

-

Add the sulfur-based electrophile (1.2 equivalents) to the solution.

-

Initiate the reaction by adding the base (e.g., DBU) to generate the reactive persulfide intermediate (RSSH).

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by flash column chromatography to isolate the desired unsymmetrical trisulfide (RSSSR').

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the this compound Radical Anion (S₃⁻) by Raman Spectroscopy

The this compound radical anion, often found in minerals like lapis lazuli, can be identified and characterized using Raman spectroscopy.

Instrumentation:

-

Raman spectrometer (e.g., a confocal Raman microscope)

-

Laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). Resonance enhancement is often observed with green or red laser excitation.

-

Microscope objective for focusing the laser and collecting the scattered light.

Procedure:

-

Place the sample containing the this compound radical anion (e.g., a polished section of lapis lazuli) on the microscope stage.

-

Focus the laser onto the area of interest using the microscope objective.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-1200 cm⁻¹).

-

Identify the characteristic Raman bands of the S₃⁻ radical anion at approximately 549 cm⁻¹ (symmetric stretch), 585 cm⁻¹ (asymmetric stretch), and 259 cm⁻¹ (bending mode).[2] The presence of overtones and combination bands may also be observed, particularly under resonance conditions.

Visualizations of this compound Systems

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound bonding and experimental workflows.

Caption: Relationship between neutral and anionic this compound species.

Caption: Workflow for unsymmetrical organic trisulfide synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Account Suspended [staffsites.sohag-univ.edu.eg]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

The Unveiling of a Fleeting Allotrope: A Technical History of the Discovery of Trisulfur (S₃)

For Immediate Release

A deep dive into the historical and experimental journey that led to the characterization of the elusive trisulfur molecule, a key component of sulfur vapor and a species of significant interest in atmospheric science, geochemistry, and materials science.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and characterization of the this compound (S₃) molecule. From early theoretical hypotheses to its definitive experimental identification and subsequent spectroscopic and computational analysis, this document details the scientific milestones that have shaped our understanding of this unique sulfur allotrope.

A Historical Perspective: From "Thiozone" to Definitive Identification

The story of this compound begins in the early 20th century with the pioneering work of German chemist Hugo Erdmann. In 1908, while studying the properties of liquid sulfur, Erdmann postulated the existence of a three-atom sulfur molecule, which he named "thiozone," drawing an analogy to ozone (O₃). This hypothesis was based on the observed changes in the physical properties of sulfur upon heating. However, for over half a century, the existence of S₃ remained a topic of speculation, lacking direct experimental evidence.

The definitive breakthrough came in 1964 when Joseph Berkowitz and his collaborator, William A. Chupka, at Argonne National Laboratory, provided unequivocal proof of the existence of the S₃ molecule.[1] Their work, along with an earlier 1963 publication with J.R. Marquart, utilized high-temperature mass spectrometry to analyze the composition of sulfur vapor.[1] These seminal studies not only confirmed the presence of S₃ but also laid the groundwork for understanding the complex equilibria of various sulfur allotropes in the gas phase.

Experimental Confirmation and Characterization

The discovery of this compound was made possible through the development of sophisticated experimental techniques capable of probing the composition of high-temperature vapors.

Mass Spectrometry: The Definitive Proof

Experimental Protocol: High-Temperature Mass Spectrometry of Sulfur Vapor (based on Berkowitz et al., 1963 & 1964)

-

Sulfur Vapor Generation: A Knudsen cell, a type of high-temperature furnace with a small orifice, was used to generate a molecular beam of sulfur vapor. Solid sulfur was placed inside the cell and heated to a specific temperature, causing it to vaporize. The small orifice ensured that the vapor effusing from the cell was in thermal equilibrium.

-

Ionization: The molecular beam of sulfur vapor was directed into the ion source of a mass spectrometer. In the ion source, the neutral sulfur molecules were bombarded with a beam of electrons, causing them to lose an electron and form positively charged ions (cations).

-

Mass Analysis: The newly formed ions were then accelerated by an electric field and passed through a magnetic field. The magnetic field deflected the ions according to their mass-to-charge ratio (m/z).

-

Detection: A detector at the end of the flight tube measured the abundance of ions at each m/z value, generating a mass spectrum. The presence of a peak at m/z = 96 (corresponding to ³²S₃⁺) provided the first direct evidence for the existence of the this compound molecule.

Spectroscopic Characterization

Following its discovery, researchers employed various spectroscopic techniques to probe the structure and properties of the S₃ molecule.

UV-Visible absorption spectroscopy has been used to study the electronic transitions of S₃ in the gas phase. These experiments are typically performed at high temperatures to achieve a sufficient concentration of S₃ in the sulfur vapor.

Experimental Protocol: High-Temperature UV-Visible Spectroscopy of Sulfur Vapor

-

Sample Cell: A high-temperature, sealed quartz cell is used to contain the sulfur sample.

-

Heating: The cell is placed in a furnace and heated to temperatures typically ranging from 400 to 800 °C to generate sulfur vapor containing S₃.

-

Light Source and Spectrometer: A deuterium (B1214612) lamp (for the UV region) and a tungsten-halogen lamp (for the visible region) are used to generate a broad spectrum of light. The light is passed through the heated cell, and the transmitted light is analyzed by a UV-Vis spectrometer.

-

Data Acquisition: The absorption spectrum is recorded, showing the wavelengths of light absorbed by the sulfur species in the vapor. The characteristic absorption bands of S₃ can then be identified.

Raman spectroscopy provides information about the vibrational modes of molecules and has been instrumental in determining the structure of S₃.

Experimental Protocol: High-Temperature Raman Spectroscopy of Gaseous Sulfur

-

Sample Cell: A specialized high-temperature, high-pressure optical cell with windows transparent to the laser wavelength is used to contain the sulfur vapor.

-

Laser Source: A continuous-wave laser, such as an argon ion laser or a krypton ion laser, is used to excite the sample. The laser beam is focused into the center of the sample cell.

-

Scattered Light Collection: The Raman scattered light is collected at a 90° angle to the incident laser beam to minimize interference from the intense laser light.

-

Spectrometer and Detector: The collected light is passed through a spectrometer to disperse the different wavelengths and is then detected by a sensitive detector, such as a photomultiplier tube or a CCD camera.

-

Data Analysis: The resulting Raman spectrum shows peaks corresponding to the vibrational frequencies of the sulfur molecules present in the vapor, allowing for the identification of the characteristic vibrational modes of S₃.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound molecule obtained from various experimental and theoretical studies.

| Property | Value | Method | Reference(s) |

| Structural Parameters | |||

| S-S Bond Length | 1.906 Å | Theoretical (ab initio) | Francisco et al. (2005) |

| S-S-S Bond Angle | 117.8° | Theoretical (ab initio) | Francisco et al. (2005) |

| Spectroscopic Data | |||

| Symmetric Stretch (ν₁) | 588 cm⁻¹ | Theoretical (ab initio) | Francisco et al. (2005) |

| Bending (ν₂) | 285 cm⁻¹ | Theoretical (ab initio) | Francisco et al. (2005) |

| Asymmetric Stretch (ν₃) | 678 cm⁻¹ | Theoretical (ab initio) | Francisco et al. (2005) |

| Thermodynamic Properties | |||

| Bond Dissociation Energy (S₂-S) | 60.9 ± 1 kcal/mol (254.8 ± 4.2 kJ/mol) | Theoretical (ab initio) | Francisco et al. (2005) |

| Ionization Potential | 9.95 ± 0.1 eV | Mass Spectrometry (Estimated) | Berkowitz & Chupka (1964) (Implied from appearance potentials) |

Visualizing the Discovery Pathway

The discovery of the this compound molecule was a multi-stage process, beginning with a theoretical concept and culminating in its definitive experimental verification and characterization.

Caption: Logical workflow of the discovery and characterization of the this compound molecule.

Conclusion

The discovery of the this compound molecule stands as a testament to the interplay between theoretical prediction and experimental verification. From Erdmann's insightful hypothesis to the definitive mass spectrometric evidence provided by Berkowitz and his colleagues, the journey to understand S₃ has been a significant chapter in the history of chemistry. The subsequent characterization of its structural, spectroscopic, and thermodynamic properties has provided a deeper understanding of the complex nature of sulfur and its allotropes, with implications for a wide range of scientific disciplines. This guide serves as a foundational resource for professionals seeking to understand the historical context and experimental underpinnings of our knowledge of this fascinating and reactive molecule.

References

Photodissociation Dynamics of Triatomic Sulfur (S3): A Technical Guide

Executive Summary: Triatomic sulfur (S3), also known as thiozone, is a key allotrope of sulfur found in sulfur-rich environments. Its photodissociation is a fundamental process that governs its atmospheric lifetime and participates in complex sulfur chemistry. This document provides a technical overview of the photodissociation dynamics of S3, focusing on its theoretical underpinnings, primary dissociation pathways, and the advanced experimental techniques used for its study. Ab initio calculations reveal that nonadiabatic processes play a crucial role, guiding the molecule from an excited electronic state to dissociation products, primarily S2 and S. This guide synthesizes current knowledge, presents key quantitative data, and details the experimental protocols for researchers in physical chemistry and related scientific fields.

Introduction to Triatomic Sulfur

Triatomic sulfur (S3) is a bent molecule with C2v symmetry, analogous in structure to ozone (O3)[1]. It is a significant component of sulfur vapor at high temperatures, comprising about 10% of the vapor at 440 °C and 1,333 Pa[1]. The molecule is characterized by two equivalent S–S bonds of 191.7 pm and a bond angle of 117.4°[1]. The absorption of ultraviolet (UV) radiation can excite S3 to higher electronic states, initiating dissociation processes that are critical in various environments, from planetary atmospheres to industrial processes. Understanding the dynamics of these processes—the pathways, timescales, and energy disposal into the fragments—is essential for accurate chemical modeling.

Theoretical Framework and Dissociation Pathways

The photodissociation of S3 is governed by the topology of its ground and excited electronic state potential energy surfaces (PESs). High-level ab initio quantum chemical calculations are essential for mapping these surfaces and understanding the dissociation mechanism[2][3][4].

Upon absorption of a UV photon, the S3 molecule transitions to an excited electronic state. The primary dissociation pathway leads to the formation of diatomic sulfur (S2) and a sulfur atom (S). Theoretical studies indicate that this process is not a simple, direct dissociation on a single repulsive PES. Instead, it involves nonadiabatic transitions, where the molecule crosses between different electronic states[5]. This "predissociation" mechanism is a key feature of S3's photochemistry.

The main dissociation channel can be summarized as:

S3 + hν → S3 → S2 + S*

The resulting sulfur atom can be in its ground electronic state, S(³P), or an electronically excited state, S(¹D), depending on the excitation energy. It has been suggested that photolysis at wavelengths shorter than 260 nm can produce S(¹D) atoms[6]. The presence of multiple competing pathways, including nonadiabatic transitions, makes the dynamics complex.

Quantitative Energetics and Dynamics

A quantitative understanding of the photodissociation process requires knowledge of key energetic and dynamic parameters. While comprehensive experimental data on S3 excited-state lifetimes and product branching ratios are sparse, theoretical calculations provide valuable estimates.

| Parameter | Value | Unit | Notes |

| Heat of Formation (ΔHf, 298 K) | 33.8 ± 1.9 | kcal/mol | Experimental value[6]. |

| 34.0 | kcal/mol | Calculated value from atomization energy[6]. | |

| S-S₂ Bond Dissociation Energy (D₀) | 60.9 ± 1.0 | kcal/mol | High-level ab initio calculation for S3 → S + S₂[2]. |

| Product Channels | S(³P) + S₂ | - | Ground state products. |

| S(¹D) + S₂ | - | Accessible at λ < 260 nm[6]. | |

| Excited State Lifetimes | Not available | s | Specific experimental lifetimes for S3 excited states are not well-documented in the reviewed literature. Lifetimes are generally very short due to efficient predissociation. |

| Product Branching Ratios | Not available | - | Quantitative branching ratios between the S(³P) and S(¹D) channels have not been extensively reported. |

Experimental Methodologies

The dynamics of S3 photodissociation are investigated using sophisticated experimental techniques that can measure the properties of the recoiling photofragments under collision-free conditions.

Photofragment Translational Spectroscopy (PTS)

Photofragment Translational Spectroscopy (PTS) is a powerful technique for studying photodissociation dynamics. It measures the kinetic energy and angular distribution of the dissociation products.

Experimental Protocol:

-

Molecular Beam Formation: A supersonic jet of a precursor molecule (e.g., CS₂) is used to generate a cold, collision-free beam of S3 molecules. The beam is typically collimated by one or more skimmers.

-

Photodissociation: A pulsed, monochromatic laser beam intersects the molecular beam at a right angle, causing the S3 molecules to dissociate.

-

Fragment Detection: The neutral photofragments travel a fixed distance through a vacuum chamber to a detector. Their arrival times (time-of-flight) are recorded.

-

Data Analysis: The time-of-flight distribution is converted into a total kinetic energy release (TKER) spectrum for the photofragments. By conservation of energy and momentum, this spectrum provides information about the internal energy (vibrational, rotational) of the co-fragment. The angular distribution of the fragments with respect to the laser polarization provides information about the symmetry of the excited state and the timescale of the dissociation.

Velocity Map Imaging (VMI)

Velocity Map Imaging (VMI) is an advanced variant of PTS that offers significantly higher energy and angular resolution. It projects the full three-dimensional velocity distribution of a specific photofragment onto a two-dimensional detector.

Experimental Protocol:

-

Molecular Beam and Photodissociation: Similar to PTS, a skimmed molecular beam of S3 is intersected by a dissociation laser pulse.

-

State-Selective Ionization: A second, tunable "probe" laser is used to ionize a specific photofragment (e.g., the S atom) in a quantum-state-selective manner, often via Resonance-Enhanced Multi-Photon Ionization (REMPI).

-

Ion Optics: The newly formed ions are accelerated by a series of electrostatic lenses (repeller, extractor, and ground electrodes) towards a position-sensitive detector. These lenses are designed to "map" all ions with the same initial velocity vector to the same point on the detector, regardless of their initial position in the interaction volume[7].

-

Detection: A 2D detector, typically consisting of microchannel plates (MCPs) coupled to a phosphor screen and a CCD camera, records the positions of the arriving ions[5]. This 2D image is a projection of the 3D velocity distribution.

-

Image Reconstruction: The 3D velocity distribution is reconstructed from the 2D projection image using a mathematical procedure such as an Abel inversion. This yields highly resolved data on the speed and angular distribution of the selected photofragment.

Summary and Outlook

The photodissociation of triatomic sulfur is a dynamically rich process dominated by nonadiabatic transitions between electronic potential energy surfaces. Theoretical studies have been pivotal in elucidating the primary S3 → S2 + S pathway and estimating key energetic parameters like the bond dissociation energy[2]. Advanced experimental techniques such as Photofragment Translational Spectroscopy and, particularly, Velocity Map Imaging provide the necessary tools to probe the detailed dynamics, including energy partitioning and product angular distributions[7][8].

Despite this progress, significant gaps in our knowledge remain. Precise experimental measurements of the excited-state lifetimes and the branching ratios for producing S(³P) versus S(¹D) atoms at different photolysis wavelengths are needed. Such data would provide more stringent tests of theoretical models and improve the accuracy of atmospheric and astrochemical simulations where sulfur chemistry is important. Future work combining high-resolution imaging experiments with state-of-the-art dynamics calculations on refined ab initio potential energy surfaces will be crucial for a complete understanding of the photochemistry of this fundamental sulfur allotrope.

References

- 1. Trisulfur - Wikipedia [en.wikipedia.org]

- 2. High-level ab initio studies of the structure, vibrational spectra, and energetics of S3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Ab Initio Line Lists for Triatomic Sulfur-Containing Molecules: S2O and S3. | Semantic Scholar [semanticscholar.org]

- 4. Collection - First Ab Initio Line Lists for Triatomic Sulfur-Containing Molecules: S2O and S3 - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. photek.com [photek.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

Characterization of the Trisulfur Radical Anion (S₃⁻): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trisulfur radical anion (S₃⁻) is a highly reactive and spectroscopically distinct triatomic species that has garnered significant interest across various scientific disciplines, including materials science, geochemistry, and organic synthesis. Its vibrant blue color, arising from a strong absorption in the visible region, makes it a readily identifiable chromophore. This technical guide provides a comprehensive overview of the characterization of the S₃⁻ radical anion, with a focus on its structural, spectroscopic, and electrochemical properties. Detailed experimental protocols for its generation and characterization are presented, alongside a discussion of its burgeoning role as a key intermediate in the synthesis of sulfur-containing heterocyclic compounds, which are of significant interest in drug discovery and development.

Introduction

The this compound radical anion, S₃⁻, is a paramagnetic species with a bent molecular structure. It is well-known as the chromophore responsible for the deep blue color of the mineral lapis lazuli and the synthetic pigment ultramarine.[1][2][3][4] While historically recognized in these solid-state matrices, recent research has highlighted its multifaceted role as a transient intermediate in a variety of solution-phase chemical reactions.[2][3][4][5] Its unique reactivity is being harnessed to develop novel synthetic methodologies, particularly for the construction of complex organosulfur compounds.[6][7]

For drug development professionals, understanding the properties and reactivity of S₃⁻ is becoming increasingly relevant. Sulfur-containing heterocycles are privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][7][8][9][10][11][12][13][14] The use of S₃⁻ as a reactive intermediate offers a powerful tool for the synthesis of novel and diverse libraries of these important molecular scaffolds.[6][7][15][16][17][18][19] This guide aims to provide a detailed technical overview of the fundamental characteristics of S₃⁻ and the experimental techniques used to study it, thereby enabling researchers to leverage its unique chemistry in their own investigations.

Physicochemical Properties of S₃⁻

The physicochemical properties of the this compound radical anion have been extensively studied by both experimental and theoretical methods. A summary of key quantitative data is presented in the following tables.

Structural Parameters

The S₃⁻ radical anion possesses a bent (C₂ᵥ symmetry) geometry, analogous to the ozone molecule. The bond lengths and bond angle have been determined through theoretical calculations and inferred from spectroscopic data.

| Parameter | Experimental Value | Theoretical Value | Method | Reference(s) |

| S-S Bond Length | - | 1.97 Å, 2.00 Å | DFT | [20] |

| - | 1.917 Å | - | [21] | |

| S-S-S Bond Angle | - | 110.9° | DFT | [20] |

| - | 117.36° | - | [21] |

Spectroscopic Properties

The distinctive blue color of S₃⁻ is its most prominent feature, arising from a strong electronic transition in the visible region of the electromagnetic spectrum. Its spectroscopic signature is further defined by characteristic vibrational modes and EPR signals.

2.2.1. UV-Visible Spectroscopy

| λmax (nm) | Molar Extinction Coefficient (ε) | Solvent/Medium | Reference(s) |

| 610-620 | - | DMF or HMPA | [3] |

| ~618 | - | Ultramarine | [3] |

| 590 | - | Tounkite | [20] |

2.2.2. Vibrational Spectroscopy (Raman and Infrared)

| Vibrational Mode | Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (IR) | Assignment | Reference(s) |

| ν₁ | 549 | - | Symmetric stretch | [21] |

| ν₂ | 259 | - | Bending | [21] |

| ν₃ | 585 | 580 | Asymmetric stretch | [21] |

| ν₁ | ~535 | - | Symmetric stretch | [22] |

2.2.3. Electron Paramagnetic Resonance (EPR) Spectroscopy

| g-tensor component | g-value | Medium | Reference(s) |

| g₁ | 2.001 | Sapozhnikovite | [20] |

| g₂ | 2.039 | Sapozhnikovite | [20] |

| g₃ | 2.054 | Sapozhnikovite | [20] |

| g (isotropic) | ~2.02 | DMF | [8] |

Experimental Protocols

This section provides detailed methodologies for the generation and characterization of the S₃⁻ radical anion in solution.

Generation of S₃⁻ in Solution

The this compound radical anion can be readily generated in aprotic polar solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), from various sulfur sources.

Protocol 1: From Potassium Sulfide (B99878) (K₂S)

-

Materials: Anhydrous potassium sulfide (K₂S), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add K₂S (e.g., 0.1 mmol) to a flask containing anhydrous DMF (e.g., 5 mL).

-

Stir the mixture at room temperature. The formation of S₃⁻ is indicated by the appearance of a deep blue color.

-

The resulting solution can be directly used for spectroscopic analysis.

-

Protocol 2: From Elemental Sulfur and a Base

-

Materials: Elemental sulfur (S₈), sodium tert-butoxide (NaOᵗBu), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Under an inert atmosphere, add elemental sulfur (e.g., 0.3 mmol) and sodium tert-butoxide (e.g., 0.6 mmol) to a flask containing anhydrous DMF (e.g., 5 mL).

-

Stir the mixture at room temperature. The solution will gradually turn deep blue as S₃⁻ is formed.

-

Allow the reaction to proceed for a designated time (e.g., 30 minutes) before spectroscopic characterization.

-

UV-Visible Spectroscopy

-

Instrumentation: A standard UV-Vis spectrophotometer capable of scanning the visible region (400-800 nm).

-

Procedure:

-

Prepare the S₃⁻ solution as described in Section 3.1.

-

Using a quartz or glass cuvette, record the UV-Vis absorption spectrum of the solution against a solvent blank (e.g., DMF).

-

Identify the characteristic absorption maximum (λmax) of S₃⁻, which should appear in the range of 610-620 nm.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Instrumentation: An X-band EPR spectrometer.

-

Sample Preparation:

-

Generate the S₃⁻ solution in an EPR-silent solvent (e.g., anhydrous DMF) as described in Section 3.1.

-

Transfer a portion of the blue solution into a standard EPR sample tube (e.g., a quartz capillary tube).

-

-

Data Acquisition:

-

Record the EPR spectrum at room temperature.

-

Typical instrument settings for an X-band spectrometer are: microwave frequency ~9.5 GHz, microwave power ~1-10 mW, modulation frequency 100 kHz, and modulation amplitude ~0.1-1 G.

-

The spectrum of S₃⁻ should exhibit a characteristic signal with a g-value of approximately 2.02-2.04.[8]

-

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 633 nm).

-

Procedure:

-

Prepare a concentrated solution of S₃⁻ to enhance the Raman signal.

-

Acquire the Raman spectrum of the solution.

-

Identify the characteristic vibrational modes of S₃⁻, particularly the strong symmetric stretching mode (ν₁) around 549 cm⁻¹.[21]

-

Role in Organic Synthesis and Drug Development

The unique reactivity of the S₃⁻ radical anion has been increasingly exploited in organic synthesis to construct sulfur-containing heterocyclic scaffolds that are prevalent in many biologically active molecules.[6][7] This opens up new avenues for the discovery and development of novel therapeutic agents.

Synthesis of Thiophene (B33073) Derivatives

Thiophenes are a class of five-membered aromatic heterocycles that are core components of numerous pharmaceuticals.[8][11][13][14] The S₃⁻ radical anion serves as a key intermediate in a facile, single-step synthesis of thiophene derivatives from 1,3-diynes.[7] The proposed mechanism involves the addition of S₃⁻ to the diyne, followed by cyclization and extrusion of S₂.

This radical-mediated approach offers a mild and efficient alternative to traditional thiophene syntheses, which often require harsh conditions or expensive metal catalysts.[15][16][17][18][19] The ability to readily generate S₃⁻ in situ makes this methodology particularly attractive for the rapid synthesis of diverse thiophene libraries for high-throughput screening in drug discovery programs.

Synthesis of Benzothiazine Derivatives

1,4-Benzothiazines are bicyclic heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7][9][10][12] An efficient synthesis of benzothiazine derivatives has been developed using K₂S as a sulfur source, where S₃⁻ acts as the key initiator of an electron-catalyzed sulfur insertion reaction.[8]

The involvement of a radical mechanism provides a unique pathway for the formation of two C-S bonds in a single pot under transition-metal-free conditions. This strategy highlights the potential of S₃⁻ chemistry to access complex heterocyclic systems that are of significant interest to medicinal chemists. The development of such novel synthetic routes is crucial for expanding the accessible chemical space for drug discovery.

Conclusion

The this compound radical anion (S₃⁻) is a fascinating and synthetically useful species with well-defined physicochemical properties. Its distinct spectroscopic signatures allow for its unambiguous identification and characterization using standard laboratory techniques. The ability to readily generate S₃⁻ in solution has paved the way for its application as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds, such as thiophenes and benzothiazines. For researchers in drug development, the methodologies presented in this guide offer a foundation for exploring the utility of S₃⁻ chemistry in the creation of novel molecular entities with potential therapeutic applications. The continued investigation into the reactivity of this versatile radical anion is poised to unlock further innovations in organic synthesis and medicinal chemistry.

References

- 1. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitous this compound radical anion: fundamentals and applications in materials science, electrochemistry, analytical chemistry and geochemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitous this compound radical anion: fundamentals and applications in materials science, electrochemistry, analytical chemistry and geochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ubiquitous this compound radical anion: fundamentals and applications in materials science, electrochemistry, analytical chemistry and geochemistry. | Semantic Scholar [semanticscholar.org]

- 6. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 10. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. journalwjarr.com [journalwjarr.com]

- 15. Growing Utilization of Radical Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radicals: Reactive Intermediates with Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Product Synthesis Enabled by Radical-Polar Crossover Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. This compound - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

physical and chemical properties of trisulfur

An In-depth Technical Guide on the Physical and Chemical Properties of Trisulfur (

S3Abstract

This compound (

S3S3−Molecular Structure and Bonding

This compound possesses a bent molecular geometry, similar to ozone (

O3C2vS3S3Physical Properties

This compound is a cherry-red solid at cryogenic temperatures.[1] Under normal conditions, it is unstable and readily converts to the more stable cyclooctasulfur (

S8S2Table 1: Physical and Molecular Properties of this compound (

S3 | Property | Value |

| Molar Mass | 96.198 g/mol [1] |

| Appearance | Cherry-red[1][2] |

| Molecular Shape | Bent[1] |

| S–S Bond Length | 191.70 ± 0.01 pm[1][2] |

| Bond Angle | 117.36° ± 0.006°[1][2] |

| Dipole Moment | ~0.5 D[2] |

| Polarity | Nonpolar (due to symmetrical charge distribution in its common representations)[3] |

Chemical Properties and Reactivity

This compound is a highly reactive intermediate in sulfur chemistry.[2] Its reactivity is a key factor in the overall chemical behavior of liquid sulfur at high temperatures.[1]

-

Conversion to Cyclooctasulfur : Under ordinary conditions, this compound rapidly converts to the more stable

allotrope.[1] The reaction is kinetically second-order.[2]S8-

[1]8S3→3S8

-

-

Reaction with Carbon Monoxide : this compound reacts with carbon monoxide to produce carbonyl sulfide (B99878) and diatomic sulfur.[2] This reaction proceeds through a four-membered cyclic transition state with an activation energy of about 75 kJ mol⁻¹.[2]

-

[2]S3+CO→COS+S2

-

-

Insertion Reactions :

can participate in insertion reactions, such as its reaction with sulfur monoxide.[2]S3-

(cyclic)[2]S3+S2O→S5O

-

-

Electrophilic Character : this compound acts as an electrophile, reacting with nucleophiles to form polysulfides.[2]

Spectroscopic Properties

Spectroscopy is a crucial tool for the identification and characterization of the transient

S3Table 2: Spectroscopic Data for this compound (

S3 S3−| Species | Technique | Wavelength (nm) | Wavenumber (cm⁻¹) | Notes |

| UV-Vis Absorption | 425[1][2] | - | Violet region, with a tail extending into the blue.[1] |

| UV-Vis Absorption | 610–620[1] | - | Strong absorption in the orange region, responsible for the blue color.[1] |

| Raman Spectroscopy | - | 523, 580 | - |

| Raman Spectroscopy | - | 549 (symmetric stretch), 585 (asymmetric stretch), 259 (bending) | Observed in some contexts.[1] |

The this compound Radical Anion ( S3−S_3^−S3− )

While neutral this compound is elusive, its radical anion,

S3−S3−Experimental Protocols

The characterization of this compound and its radical anion relies on several key experimental techniques.

Generation of this compound ( S3S_3S3 )

-

Vaporization of Sulfur : Heating elemental sulfur to 713 K (440 °C) at a pressure of 1,333 Pa results in a vapor containing approximately 10%

.[1][2]S3 -

Photolysis :

can be generated by the photolysis ofS3S3Cl2

Characterization Methods

-

Mass Spectrometry : This was the technique used by J. Berkowitz in 1964 to definitively prove the existence of the

molecule in sulfur vapor.[1][2] It allows for the identification of different sulfur allotropes based on their mass-to-charge ratio.S3 -

Raman Spectroscopy : This non-destructive technique is used to identify the

radical anion.[1] The characteristic vibrational modes (symmetric stretch, asymmetric stretch, and bending) produce distinct peaks in the Raman spectrum.[1]S3− -

UV-Vis Spectroscopy : The intense electronic absorption bands of both

(at 425 nm) andS3S3− -

Electron Spin Resonance (ESR) Spectroscopy : As a radical anion,

is paramagnetic and can be characterized by ESR spectroscopy.[4]S3−

Diagrams

Caption: Experimental workflow for the generation and characterization of this compound.

References

Formation of Trisulfur (S₃) in Sulfur Vapor: A Technical Guide

Abstract

Sulfur, an element of remarkable allotropic diversity, exhibits a complex and temperature-dependent vapor composition. Among the various gaseous species, trisulfur (S₃), a bent, cherry-red molecule isoelectronic with ozone, plays a significant role as a reactive intermediate in various chemical processes. Understanding the thermodynamics and kinetics of its formation is crucial for applications ranging from materials science to atmospheric chemistry and drug development, where sulfur-containing compounds are prevalent. This technical guide provides an in-depth analysis of the formation of S₃ in sulfur vapor, presenting key thermodynamic data, detailed experimental protocols for its characterization, and logical diagrams to illustrate the underlying principles.

Thermodynamics of this compound Formation

The composition of saturated sulfur vapor is a dynamic equilibrium involving multiple allotropes (Sₙ, where n = 2-10). At lower temperatures (below 400°C), the vapor is predominantly composed of larger rings, primarily S₈, S₇, and S₆. As the temperature increases, these larger molecules dissociate into smaller, more reactive species. This compound (S₃) becomes a significant component of the vapor at elevated temperatures, coexisting with other small allotropes like S₂ and S₄.[1][2] At approximately 440°C (713 K) and a pressure of 1333 Pa, S₃ can constitute around 10% of the vapor species.[3]

The formation of S₃ can be represented by several equilibrium reactions, primarily involving the dissociation of S₈ and the association of S₂:

-

From Octasulfur: ⅜ S₈(g) ⇌ S₃(g)

-

From Disulfur: ³⁄₂ S₂(g) ⇌ S₃(g)